molecular formula C20H19NO3 B5910726 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one

7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one

Cat. No. B5910726
M. Wt: 321.4 g/mol
InChI Key: UEBMBZHTYVOZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one, also known as LY294002, is a small molecule inhibitor of phosphoinositide 3-kinase (PI3K) signaling pathway. It was first discovered in the early 1990s by scientists at the pharmaceutical company Eli Lilly and Company. Since then, LY294002 has been extensively studied for its potential use in treating various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one works by binding to the ATP-binding site of PI3K, which prevents the enzyme from phosphorylating its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a key signaling molecule that activates downstream effectors of PI3K, including Akt and mTOR. By inhibiting PI3K activity, 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one blocks the activation of these effectors and ultimately leads to the inhibition of cell growth and survival.
Biochemical and Physiological Effects
7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to have a wide range of biochemical and physiological effects in various cell types. In cancer cells, 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to induce cell cycle arrest, apoptosis, and autophagy, which are all mechanisms that can lead to tumor growth inhibition. In neuronal cells, 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to protect against oxidative stress, inflammation, and excitotoxicity, which are all factors that contribute to neurodegeneration. In addition, 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to regulate glucose metabolism in adipocytes and hepatocytes, which has implications for the treatment of diabetes and metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one as a research tool is its specificity for PI3K inhibition. Unlike other PI3K inhibitors, 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one does not inhibit other kinases, such as mTOR or Akt, at concentrations that are commonly used in experiments. This makes 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one a valuable tool for dissecting the specific role of PI3K in various cellular processes. However, one limitation of using 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one is its potential for off-target effects at high concentrations or prolonged exposure. Therefore, it is important to use appropriate controls and concentrations when using 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one in experiments.

Future Directions

There are several future directions for research involving 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one. One area of interest is the development of more potent and selective PI3K inhibitors that can be used in clinical settings. Another area of interest is the identification of new downstream effectors of PI3K that can be targeted for therapeutic purposes. In addition, there is a need for further studies investigating the potential use of 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one in combination with other drugs or therapies for the treatment of various diseases.

Synthesis Methods

7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one can be synthesized using a multi-step process involving several chemical reactions. The synthesis typically starts with the condensation of 4-phenylcoumarin and pyrrolidine to form 8-(1-pyrrolidinylmethyl)-4-phenylcoumarin. This intermediate is then converted to 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one by reacting with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a base such as potassium carbonate.

Scientific Research Applications

7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been widely used as a research tool to investigate the role of the PI3K signaling pathway in various cellular processes. It has been shown to inhibit the activity of all class I PI3K isoforms, which are involved in cell growth, proliferation, survival, and metabolism. 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has also been used to study the downstream effectors of PI3K, including Akt, mTOR, and S6K1.

properties

IUPAC Name

7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c22-18-9-8-15-16(14-6-2-1-3-7-14)12-19(23)24-20(15)17(18)13-21-10-4-5-11-21/h1-3,6-9,12,22H,4-5,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBMBZHTYVOZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

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